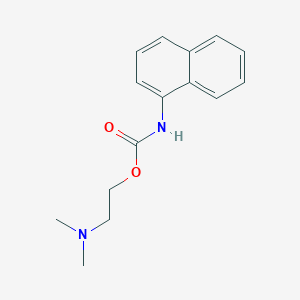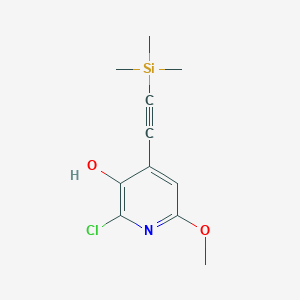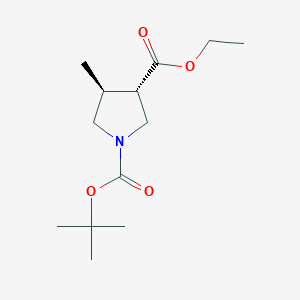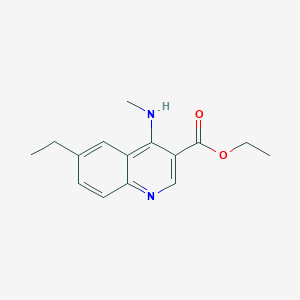
1-Acetyl-5-nitro-1h-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-nitro-1h-indol-3-yl acetate is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-nitro-1h-indol-3-yl acetate typically involves the acetylation of 5-nitroindole. One common method includes the reaction of 5-nitroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-nitro-1h-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-Acetyl-5-amino-1h-indol-3-yl acetate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-5-nitro-1h-indol-3-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-nitro-1h-indol-3-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Acetyl-1h-indol-3-yl acetate
- 5-Nitroindole
- Indole-3-acetic acid
Comparison: 1-Acetyl-5-nitro-1h-indol-3-yl acetate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 1-Acetyl-1h-indol-3-yl acetate, the nitro group in this compound enhances its potential for reduction reactions. Compared to 5-Nitroindole, the acetyl group provides additional sites for chemical modification .
Properties
CAS No. |
26491-03-2 |
|---|---|
Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
(1-acetyl-5-nitroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)13-6-12(19-8(2)16)10-5-9(14(17)18)3-4-11(10)13/h3-6H,1-2H3 |
InChI Key |
BKXWPRVRPWVLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B11859609.png)



![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)




